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Compound of Interest

Compound Name: Damascenone

Cat. No.: B7824017

Damascenone and beta-ionone are two of the most significant C13-norisoprenoid aroma
compounds in wine, derived from the enzymatic and acid-catalyzed degradation of grape
carotenoids.[1][2] Despite their common origin, they impart distinct sensory characteristics and
play different roles in the complexity of a wine's bouquet. This guide provides a detailed
comparison of their chemical properties, sensory impact, and analytical methodologies for
researchers and professionals in the wine and flavor industries.

Chemical and Physical Properties

Both damascenone and beta-ionone are cyclic terpene ketones, but they differ in their specific
chemical structures, which influences their physical and sensory properties.

Property B-Damascenone B-lonone

Molecular Formula C13H1s0 C13H200

Molar Mass 190.28 g/mol 192.30 g/mol

Appearance Colorless to pale yellow liquid Colorless to light yellow liquid

Key Structural Feature Cyclohexa-1,3-diene ring Cyclohex-1-ene ring

Boiling Point ~275 °C at 760 mmHg ~260 °C at 760 mmHg

Solubility Slightly -soluble in water; Slightly -soluble in water;
soluble in ethanol soluble in ethanol, ether
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Aroma Profile and Sensory Perception

The primary distinction between damascenone and beta-ionone lies in their aroma profiles

and how they are perceived in wine. Beta-ionone is generally considered to have a direct

aromatic impact, while damascenone often functions as an aroma enhancer, with its

perception being highly dependent on the wine matrix.[1][3]

Characteristic

B-Damascenone

B-lonone

Common Descriptors

Rose, stewed apple, honey,

tea, dried plum, dark berries,

Violet, woody, berry, floral,

raspberry-like.

caramel.[4]
Odor Threshold (Water) 0.002 pg/L 0.007 pg/L
Odor Threshold (Model Wine) 0.05 pg/L (in 10-12% ethanol) 0.09 pg/L
Typical Concentration (Red
] 1-2 pg/L < 1.0 ug/L
Wine)
Typical Concentration (White ]
5-10 ug/L Varies, generally low

Wine)

Sensory Impact

Often indirect; enhances fruity
and floral notes and can mask
green aromas. Perception is

highly matrix-dependent.

Direct contribution to aroma;
provides distinct violet and

berry notes.

Biosynthesis from Carotenoid Precursors

Both compounds originate from the degradation of C40 carotenoids present in grapes. The

specific precursor molecule dictates which norisoprenoid is formed. Beta-ionone is a direct

enzymatic cleavage product of B-carotene. The pathway to damascenone is more complex,

involving the cleavage of neoxanthin to form an intermediate known as grasshopper ketone,

which then undergoes further enzymatic reduction and acid-catalyzed rearrangement to

become (-damascenone.
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Caption: Biosynthesis of 3-ionone and [3-damascenone from carotenoid precursors in grapes.

Experimental Protocols
Quantification by HS-SPME-GC-MS/MS

This method is standard for the trace-level analysis of volatile aroma compounds in wine.

Objective: To extract, separate, and quantify -damascenone and 3-ionone from a wine
sample.

Methodology:

o Sample Preparation: A 5-10 mL aliquot of wine is placed into a 20 mL headspace vial. A
known amount of saturated salt solution (e.g., NaCl) is added to improve the volatility of the
analytes. A deuterated internal standard (e.g., B-damascenone-d4) is added for accurate
quantification.

e Headspace Solid-Phase Microextraction (HS-SPME): The vial is incubated at a controlled
temperature (e.g., 40-60°C) with agitation. A SPME fiber (e.g., DVB/CAR/PDMS) is exposed
to the headspace above the wine sample for a set time (e.g., 30-60 minutes) to adsorb the
volatile compounds.

e Gas Chromatography (GC) Desorption and Separation: The SPME fiber is retracted and
immediately inserted into the hot inlet (e.g., 250°C) of the gas chromatograph. The adsorbed
compounds are thermally desorbed onto the analytical column (e.g., a polar column like VF-

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b7824017?utm_src=pdf-body-img
https://www.benchchem.com/product/b7824017?utm_src=pdf-body
https://www.benchchem.com/product/b7824017?utm_src=pdf-body
https://www.benchchem.com/product/b7824017?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7824017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative
Check Availability & Pricing

WAXmSs). The oven temperature is programmed to ramp up, separating the compounds
based on their boiling points and chemical properties.

e Mass Spectrometry (MS/MS) Detection and Quantification: As compounds elute from the GC
column, they enter the mass spectrometer. The instrument is operated in Multiple Reaction
Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion
transitions for B-damascenone, (3-ionone, and the internal standard are monitored. The peak
area ratios of the analytes to the internal standard are used to calculate their concentrations
based on a calibration curve.

1. Wine Sample
(+ Salt, Internal Std.)

v

2. HS-SPME Adsorption
(e.g., 40°C, 30 min)

3. Thermal Desorption
in GC Inlet (250°C)

4. GC Separation
(Temp. Program)

5. MS/MS Detection
(MRM Mode)

6. Data Analysis &
Quantification
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Caption: Experimental workflow for the quantification of norisoprenoids in wine by HS-SPME-
GC-MS/MS.

Sensory Analysis by Triangle Test
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The triangle test is a discriminative sensory method used to determine if a perceptible
difference exists between two samples.

Objective: To determine if the addition of B-damascenone or (3-ionone at a specific
concentration creates a perceivable aroma difference in a wine.

Methodology:

o Panel Selection: A panel of 8-12 trained assessors is required. Panelists should be screened
for their ability to detect the specific aroma attributes being tested.

o Sample Preparation: A base (control) wine is used. A second wine is prepared by spiking the
base wine with a known concentration of the target compound (e.g., 2 pg/L of B-ionone).

e Presentation: Each assessor receives a set of three samples in coded glasses. Two of the
samples are identical (e.g., the control wine), and one is different (the spiked wine). The
order of presentation is randomized for each assessor (e.g., AAB, ABA, BAA).

o Evaluation: Assessors are instructed to smell (not taste) each sample and identify the "odd"
or different sample in the set. The evaluation should take place in a controlled environment
free from distracting odors.

o Data Analysis: The total number of correct identifications is recorded. Statistical tables
(based on the binomial distribution) are used to determine if the number of correct answers
is statistically significant (typically at p < 0.05). A significant result indicates that a perceptible
aroma difference exists between the control and spiked wines.
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Sensory Impact Comparison
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Caption: Logical relationship of the sensory characteristics of -damascenone and 3-ionone in
wine.

Conclusion

Beta-ionone and beta-damascenone are both crucial C13-norisoprenoids that contribute to the
aromatic profile of wine, particularly in aged reds. Beta-ionone typically imparts a direct and
recognizable violet and berry character. In contrast, beta-damascenone's role is more
nuanced; it often acts as an enhancer, elevating the perception of fruitiness and complexity,
though its own distinct aroma can be highly dependent on the wine's chemical matrix.
Understanding the distinct contributions and synergistic interactions of these compounds is
essential for professionals aiming to modulate and optimize wine aroma profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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